![molecular formula C13H10N2O6S B14431353 6-Oxo-3-[2-(3-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid CAS No. 76185-57-4](/img/structure/B14431353.png)
6-Oxo-3-[2-(3-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxo-3-[2-(3-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure, which includes a hydrazinylidene group and a sulfophenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-3-[2-(3-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid typically involves the reaction of 3-sulfophenylhydrazine with cyclohexa-1,4-diene-1-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and high throughput, with stringent quality control measures in place to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-3-[2-(3-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Substitution: The hydrazinylidene and sulfophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce hydrazine derivatives.
Scientific Research Applications
6-Oxo-3-[2-(3-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including inflammatory and autoimmune disorders.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Oxo-3-[2-(3-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The sulfophenyl group may enhance the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 6-Oxo-3-[2-(4-{[(~2~H_4_)pyridin-2-yl]sulfamoyl}phenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid
- 6-oxo-3-[[4-(2-pyridinylsulfamoyl)phenyl]hydrazinylidene]-1-cyclohexa-1,4-dienecarboxylic acid
Uniqueness
6-Oxo-3-[2-(3-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
| 76185-57-4 | |
Molecular Formula |
C13H10N2O6S |
Molecular Weight |
322.30 g/mol |
IUPAC Name |
2-hydroxy-5-[(3-sulfophenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C13H10N2O6S/c16-12-5-4-9(7-11(12)13(17)18)15-14-8-2-1-3-10(6-8)22(19,20)21/h1-7,16H,(H,17,18)(H,19,20,21) |
InChI Key |
KEHBZRCBSSPEJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, [(S)-(1-methylethyl)sulfinyl]-](/img/structure/B14431270.png)
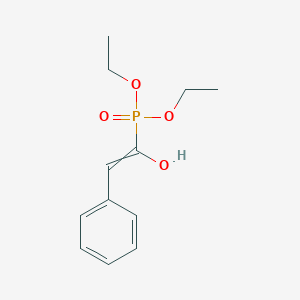

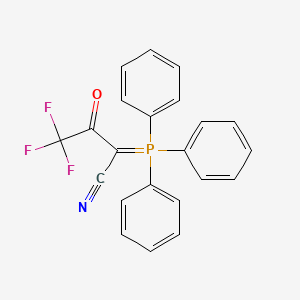

![4,4'-[Hexane-1,6-diylbis(ethylazanediyl)]bis(2-methylbenzaldehyde)](/img/no-structure.png)

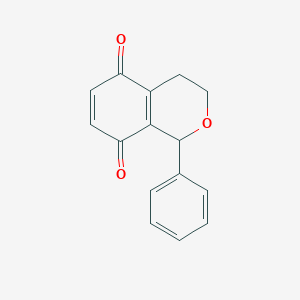
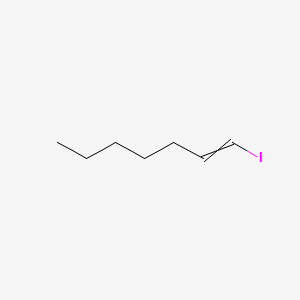

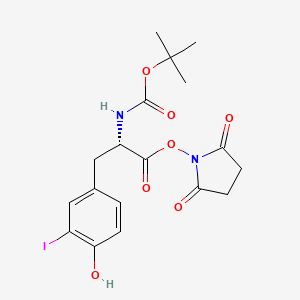
![L-Alanine, 3-[(2-sulfoethyl)dithio]-](/img/structure/B14431361.png)
